molecular formula C17H20N2O2 B5474150 1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea

1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea

Cat. No.: B5474150
M. Wt: 284.35 g/mol
InChI Key: BNOSGTPPGAUMQW-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea is an organic compound with the molecular formula C17H20N2O2 It is a derivative of urea, featuring both methoxy and methyl substituents on its phenyl rings

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-7-4-5-10-16(12)19-17(20)18-13(2)14-8-6-9-15(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOSGTPPGAUMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-methoxyphenyl isocyanate with 2-methylphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

3-Methoxyphenyl isocyanate+2-Methylphenylamine1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea\text{3-Methoxyphenyl isocyanate} + \text{2-Methylphenylamine} \rightarrow \text{1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea} 3-Methoxyphenyl isocyanate+2-Methylphenylamine→1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea
  • 1-(2-Ethyl-6-methylphenyl)-3-(2-methoxyphenyl)urea
  • 1-(2,4-Dimethylphenyl)-3-(2-ethyl-6-methylphenyl)urea

Uniqueness

1-[1-(3-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct steric and electronic properties, making it a valuable compound for various research and industrial applications.

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